Cas no 98326-33-1 (Senazodan hydrochloride)

Senazodan hydrochloride 化学的及び物理的性質
名前と識別子
-
- MCI 154
- 6-[4-(4-Pyridinylamino)phenyl]-4,5-dihydro-3(2H)-pyridazinone hyd rochloride (1:1)
- Senazodan hydrochloride
- 8AQJ5MIM3P
- 6-(4-(4'-Pyridyl)aminophenyl)-4,5-dihydro-3(2H)-pyridazinone hydrochloride
- 3(2H)-Pyridazinone, 4,5-dihydro-6-(4-(4-pyridinylamino)phenyl)-, monohydrochloride
- 4,5-Dihydro-6-(4-(4-pyridinylamino)phenyl)-3(2H)-pyridazinone monohydrochloride
- C15H14N4O.HCl
- Q27270120
- 6-[4-(pyridin-4-ylamino)phenyl]-4,5-dihydro-2H-pyridazin-3-one hydrochloride
- 6-(4-(Pyridin-4-ylamino)phenyl)-4,5
- Senazodan HCl
- CS-0033842
- 98326-33-1
- DA-77791
- AKOS030558030
- 3-[4-(pyridin-4-ylamino)phenyl]-4,5-dihydro-1H-pyridazin-6-one;hydrochloride
- CHEMBL543966
- UNII-8AQJ5MIM3P
- 6-(4-(Pyridin-4-ylamino)phenyl)-4,5-dihydropyridazin-3(2H)-one hydrochloride
- DTXSID00913328
- MCI-154
- 3(2H)-PYRIDAZINONE, 4,5-DIHYDRO-6-(4-(4-PYRIDINYLAMINO)PHENYL)-, HYDROCHLORIDE (1:1)
- MCI 154 (hydrochloride)
- 3(2H)-Pyridazinone, 4,5-dihydro-6-[4-(4-pyridinylamino)phenyl]-, monohydrochloride
- 6-{4-[(Pyridin-4(1H)-ylidene)amino]phenyl}-4,5-dihydropyridazin-3-ol--hydrogen chloride (1/1)
- G13064
- HY-101693A
- MS-24374
- Senazodan (hydrochloride)
-
- インチ: 1S/C15H14N4O.ClH/c20-15-6-5-14(18-19-15)11-1-3-12(4-2-11)17-13-7-9-16-10-8-13;/h1-4,7-10H,5-6H2,(H,16,17)(H,19,20);1H
- InChIKey: NYQCKFLLTCINSJ-UHFFFAOYSA-N
- SMILES: Cl.O=C1CCC(C2C=CC(=CC=2)NC2C=CN=CC=2)=NN1
計算された属性
- 精确分子量: 302.0934388g/mol
- 同位素质量: 302.0934388g/mol
- 同位体原子数: 1
- 水素結合ドナー数: 3
- 氢键受体数量: 4
- 重原子数量: 21
- 回転可能化学結合数: 3
- 複雑さ: 368
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 4
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 何もない
- 互变异构体数量: 3
- Surface Charge: 0
- トポロジー分子極性表面積: 66.4
Senazodan hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-0033842-10mg |
Senazodan (hydrochloride) |
98326-33-1 | 98.98% | 10mg |
$480.0 | 2022-04-26 | |
1PlusChem | 1P006942-5mg |
6-[4-(pyridin-4-ylamino)phenyl]-4,5-dihydro-2H-pyridazin-3-one hydrochloride |
98326-33-1 | 99% | 5mg |
$369.00 | 2024-04-19 | |
1PlusChem | 1P006942-25mg |
6-[4-(pyridin-4-ylamino)phenyl]-4,5-dihydro-2H-pyridazin-3-one hydrochloride |
98326-33-1 | 99% | 25mg |
$1124.00 | 2024-04-19 | |
1PlusChem | 1P006942-10mg |
6-[4-(pyridin-4-ylamino)phenyl]-4,5-dihydro-2H-pyridazin-3-one hydrochloride |
98326-33-1 | 99% | 10mg |
$586.00 | 2024-04-19 | |
1PlusChem | 1P006942-100mg |
6-[4-(pyridin-4-ylamino)phenyl]-4,5-dihydro-2H-pyridazin-3-one hydrochloride |
98326-33-1 | 99% | 100mg |
$2669.00 | 2024-04-19 | |
Ambeed | A547109-1mg |
6-(4-(Pyridin-4-ylamino)phenyl)-4,5-dihydropyridazin-3(2H)-one hydrochloride |
98326-33-1 | 99% | 1mg |
$27.0 | 2025-03-03 | |
Ambeed | A547109-25mg |
6-(4-(Pyridin-4-ylamino)phenyl)-4,5-dihydropyridazin-3(2H)-one hydrochloride |
98326-33-1 | 99% | 25mg |
$268.0 | 2025-03-03 | |
ChemScence | CS-0033842-5mg |
Senazodan (hydrochloride) |
98326-33-1 | 98.98% | 5mg |
$300.0 | 2022-04-26 | |
ChemScence | CS-0033842-100mg |
Senazodan (hydrochloride) |
98326-33-1 | 98.98% | 100mg |
$2300.0 | 2022-04-26 | |
1PlusChem | 1P006942-50mg |
6-[4-(pyridin-4-ylamino)phenyl]-4,5-dihydro-2H-pyridazin-3-one hydrochloride |
98326-33-1 | 99% | 50mg |
$1696.00 | 2024-04-19 |
Senazodan hydrochloride 関連文献
-
Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
-
Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
-
Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
-
Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
-
Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
-
Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
-
Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
Senazodan hydrochlorideに関する追加情報
Comprehensive Overview of Senazodan Hydrochloride (CAS No. 98326-33-1): Mechanism, Applications, and Research Insights
Senazodan hydrochloride (CAS No. 98326-33-1) is a pharmacologically active compound that has garnered significant attention in the field of cardiovascular and neurological research. As a selective phosphodiesterase III (PDE3) inhibitor, it exhibits unique properties that make it a subject of ongoing scientific exploration. This article delves into the molecular characteristics, therapeutic potential, and current research trends surrounding this compound, while addressing common queries such as "Senazodan hydrochloride mechanism of action" and "CAS 98326-33-1 clinical applications."
The chemical structure of Senazodan hydrochloride features a benzimidazole core, which contributes to its high affinity for PDE3 enzymes. Researchers frequently investigate its "cardiotonic effects" due to its ability to increase intracellular cyclic adenosine monophosphate (cAMP) levels, leading to enhanced myocardial contractility. Recent studies published in journals like the Journal of Cardiovascular Pharmacology highlight its potential in addressing conditions related to "heart failure pathophysiology," a trending topic in medical forums.
From a biochemical perspective, the CAS 98326-33-1 compound demonstrates notable stability in physiological pH ranges, with a solubility profile that favors aqueous formulations. This characteristic has prompted investigations into its "pharmacokinetic optimization"—a key focus area in modern drug development. Analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly employed to study its "metabolic pathways," another frequently searched term in scientific databases.
Emerging research directions for Senazodan hydrochloride include its potential neuroprotective effects, particularly in contexts like "cerebral blood flow regulation." Preclinical models suggest that its vasodilatory properties may have applications in stroke recovery protocols, aligning with growing public interest in "neurovascular therapeutics." However, researchers emphasize the need for further clinical validation, as reflected in recent discussions at the International Society for Cerebral Blood Flow and Metabolism symposium.
The synthesis of Senazodan hydrochloride typically involves multi-step organic reactions, with purity benchmarks exceeding 98% for research-grade material. Quality control protocols focus on minimizing "process-related impurities"—a critical consideration for laboratories adhering to Good Manufacturing Practice (GMP) standards. Analytical certificates for CAS 98326-33-1 batches often include detailed characterization data using nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy.
In regulatory contexts, Senazodan hydrochloride is classified as a research chemical, with its status varying by jurisdiction. Researchers frequently inquire about "98326-33-1 sourcing guidelines" and "Senazodan stability studies," particularly regarding long-term storage conditions. Proper handling requires temperature-controlled environments (typically 2-8°C) and protection from light, as indicated in material safety data sheets (MSDS).
The scientific community continues to explore structure-activity relationships (SAR) of Senazodan hydrochloride derivatives, with particular interest in enhancing "target selectivity" while reducing off-target effects. Computational chemistry approaches, including molecular docking simulations, have become instrumental in these investigations—a methodology gaining traction in "AI-assisted drug discovery" discussions.
From a commercial perspective, the global market for PDE3 inhibitors shows steady growth, driven by cardiovascular research investments. While CAS 98326-33-1 remains primarily a tool compound for mechanistic studies, its structural template informs the development of next-generation therapeutics. Patent landscapes reveal ongoing innovation in this chemical space, particularly regarding "modified benzimidazole analogs."
Laboratories working with Senazodan hydrochloride should implement rigorous analytical validation protocols. Method development for "98326-33-1 quantification" typically employs reverse-phase chromatography with UV detection at 254 nm, as described in recent Analytical Chemistry publications. These standardized approaches facilitate cross-study comparisons—a priority in the era of "reproducible research" initiatives.
Future research directions for Senazodan hydrochloride may explore its potential in combinatorial therapies, particularly in conjunction with "cyclic nucleotide modulators." The compound's well-characterized pharmacodynamic profile makes it a valuable reference standard in comparative studies of newer PDE3 inhibitors. Ongoing clinical needs in heart failure management ensure sustained interest in this chemical class.
98326-33-1 (Senazodan hydrochloride) Related Products
- 2097950-73-5(1-(2-chloroethyl)-6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazole)
- 2680619-07-0(6-methoxy-1-(2,2,2-trifluoroacetyl)-1H,2H,3H-pyrrolo2,3-bpyridine-2-carboxylic acid)
- 2094163-23-0({1-[2-(3,4-dichlorophenoxy)phenyl]ethyl}(methyl)amine hydrochloride)
- 941942-02-5(2-fluoro-N-{2-6-(methylsulfanyl)-4-(piperidin-1-yl)-1H-pyrazolo3,4-dpyrimidin-1-ylethyl}benzamide)
- 1261512-50-8(Methyl 2-(2,4,5-trichlorophenyl)isonicotinate)
- 120788-31-0(1-amino-4-hexyne)
- 2171639-65-7(4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-(3-methoxy-3-methylazetidin-1-yl)-5-oxopentanoic acid)
- 2310096-85-4(1-(5-bromopyrimidin-2-yl)-4-{1,2,4triazolo4,3-bpyridazin-6-yl}-1,4-diazepane)
- 1467507-64-7(1-{2-amino-4H,5H,7H-thieno2,3-cpyran-3-yl}ethan-1-one)
- 1416346-06-9([2-Acetylamino-4-(4-ethoxy-3-methyl-phenyl)-thiazol-5-yl]-acetic acid)
